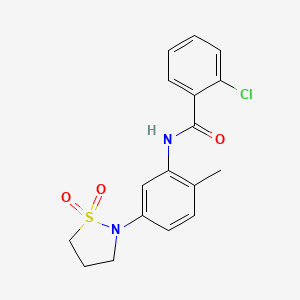

(4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

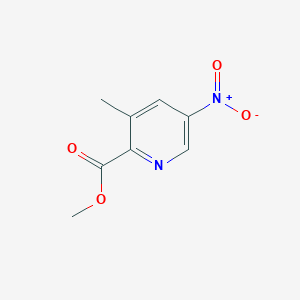

(4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O and its molecular weight is 388.515. The purity is usually 95%.

BenchChem offers high-quality (4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

The synthesis of compounds related to (4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone showcases innovative techniques in the field of organic chemistry. For instance, a method for synthesizing (2-aminophenyl)(naphthalen-2-yl)methanones via photoinduced intramolecular rearrangement offers a green alternative to traditional transition-metal-catalyzed reactions, highlighting the substance's relevance in environmentally friendly chemical synthesis (Jing et al., 2018).

Pharmacological Activities

Compounds structurally similar to the queried chemical have been identified as potent inducers of apoptosis, demonstrating significant pharmacological potential. For example, a series of (naphthalen-4-yl)(phenyl)methanones has been discovered to induce apoptosis in various cell lines, underscoring the compound's importance in cancer research (Jiang et al., 2008).

Material Science Applications

The compound's derivatives exhibit applications in materials science, such as the synthesis of naphthalene-ring containing diamines for the production of thermally stable polyamides. This research indicates the potential of these compounds in creating new materials with desirable thermal properties (Mehdipour‐Ataei et al., 2005).

Molecular Interaction Studies

Further, the compound and its derivatives are subjects of molecular interaction studies, such as DNA interaction and docking studies of novel Schiff base ligands derived from the compound, highlighting its utility in understanding molecular interactions and potential therapeutic applications (Kurt et al., 2020).

Chemical Sensors

Additionally, derivatives of the compound have been used to develop chemical sensors, illustrating the compound's versatility in analytical chemistry. For instance, naphthoquinone-based chemosensors for transition metal ions show the compound's application in detecting and quantifying metal ions, offering insights into environmental and biological monitoring (Gosavi-Mirkute et al., 2017).

Safety And Hazards

Future Directions

The development of new drugs that overcome AMR problems is necessary1. Heterocyclic compounds that contain nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs1. There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases1.

Please note that this information is general and may not apply directly to the specific compound you mentioned. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed.

properties

IUPAC Name |

[4-(4-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-4-18-8-10-19(11-9-18)27-22-20-12-7-17(3)26-23(20)25-14-21(22)24(29)28-13-5-6-16(2)15-28/h7-12,14,16H,4-6,13,15H2,1-3H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYUGJRKOYNWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC(C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide](/img/structure/B2401706.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401708.png)

methanone](/img/structure/B2401711.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2401713.png)

![N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide](/img/structure/B2401722.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2401723.png)